(S)-cis-Verbenol is a naturally occurring monoterpene alcohol found in various plants, including Tanacetum parthenium (feverfew) and Chrysanthemum indicum (chrysanthemum) []. While its specific functions in these plants are not fully understood, research suggests several potential scientific research applications for (S)-cis-Verbenol:
Studies have investigated the potential antimicrobial properties of (S)-cis-Verbenol. One study found that it exhibited antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger []. However, further research is needed to determine its efficacy and potential mechanisms of action against different microbial species.
(S)-cis-Verbenol has also been studied for its potential insecticidal activity. Research suggests it may have repellent and insecticidal effects on some insect species, including mosquitoes and aphids [, ]. However, more research is required to understand its effectiveness and safety for use as a pest control agent.
(S)-cis-Verbenol is a bicyclic monoterpene alcohol with the chemical formula CHO. It is one of the stereoisomers of verbenol, specifically characterized by the configuration of its hydroxyl group and the arrangement of its methyl groups. In this isomer, both methyl groups are located on the same side of the carbon ring as the hydroxyl group, distinguishing it from its trans counterpart. (S)-cis-Verbenol is notable for its role as an aggregation pheromone in certain bark beetles, such as Ips typographus and Dendroctonus ponderosae .
The mechanism of action of (S)-cis-Verbenol depends on the specific application. In its role as a chiral building block, it participates in various chemical reactions during organic synthesis to introduce chirality into the final product [].
As a potential insect pheromone, (S)-cis-Verbenol likely interacts with olfactory receptors on insects, triggering specific behavioral responses []. However, the exact molecular details of this interaction require further investigation.
(S)-cis-Verbenol exhibits several biological activities, including:
Several methods exist for synthesizing (S)-cis-Verbenol:
(S)-cis-Verbenol finds applications in various fields:
Research into the interactions of (S)-cis-Verbenol with other biological systems has revealed:
(S)-cis-Verbenol shares structural similarities with several other compounds within the terpenoid family. Here are some notable comparisons:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Trans-Verbenol | Bicyclic monoterpene | Pheromone for mountain pine beetle | Attracts insects differently than cis |
Limonene | Monoterpene | Antimicrobial properties | Commonly found in citrus oils |
Camphor | Bicyclic monoterpene | Antiseptic and anti-inflammatory | Strong odor; used in medicinal products |
Myrcene | Monoterpene | Sedative effects | Precursor to many other terpenes |
(S)-cis-Verbenol is unique due to its specific stereochemistry and biological roles, particularly in insect communication. Its distinct properties set it apart from other similar compounds, making it a subject of interest in both ecological and pharmaceutical research.
Bark beetles exhibit a remarkable ability to convert host-derived α-pinene into enantiomerically specific (S)-cis-Verbenol. This process is stereochemically dependent: (-)-α-pinene is oxidized to (+)-cis-Verbenol, while (+)-α-pinene yields (+)-trans-Verbenol. The reaction occurs primarily in the fat body tissue of beetles, where cytochrome P450 enzymes catalyze the hydroxylation of α-pinene at the C4 position. Field studies on Ips paraconfusus demonstrate that exposure to (-)-α-pinene vapors induces the exclusive production of (+)-cis-Verbenol in both sexes, confirming the chirality-dependent specificity of this pathway.
Key enzymatic steps include:
The ecological implication is profound: the chirality of host α-pinene directly governs pheromone production, influencing beetle aggregation patterns and host colonization success.
Cytochrome P450 enzymes (CYPs) are central to (S)-cis-Verbenol biosynthesis. In Dendroctonus ponderosae (mountain pine beetle), CYP6DE1 hydroxylates α-pinene to trans-Verbenol, while related CYP isoforms in Ips pini and Ips paraconfusus are implicated in cis-Verbenol production. Structural studies reveal that substrate binding pockets in these CYPs discriminate between α-pinene enantiomers, ensuring stereoselective hydroxylation.
Notably, gut microbiota contribute to pheromone modulation. Enterobacter xiangfangensis, a symbiotic bacterium in Dendroctonus valens, oxidizes cis-Verbenol to verbenone via aldehyde dehydrogenase (ALDH1), acting as a feedback regulator to prevent over-aggregation. This interplay between endogenous CYPs and microbial metabolism highlights the complexity of pheromone dynamics.
Recent breakthroughs in synthetic biology enable the de novo production of (S)-cis-Verbenol in Escherichia coli. Key achievements include:
Host System | Enzyme System | Substrate | Product | Yield | Reference |
---|---|---|---|---|---|
E. coli | PtPS30-39 + P450 cam mutant | Endogenous GPP | (+)-cis-Verbenol | 11.13 mg/L | |
Ips paraconfusus | Endogenous P450 | (-)-α-Pinene | (+)-cis-Verbenol | N/A |
These platforms offer scalable alternatives to traditional extraction methods, with potential for field-deployable pheromone lures.
(S)-cis-Verbenol functions as an aggregation pheromone component in multiple Dendroctonus bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and spruce bark beetle (Ips typographus). Field experiments using multiple-funnel traps baited with myrcene and exo-brevicomin showed that adding (S)-cis-Verbenol increased male mountain pine beetle captures by 2.5-fold compared to controls lacking this compound [2] [6]. The pheromonal effect is enantiomer-specific: synthetic (S)-cis-Verbenol outperforms its (R)-enantiomer in attracting conspecifics, with trap catch rates differing by 40–60% depending on geographic population [2].
In the spruce bark beetle system, (S)-cis-Verbenol constitutes 15–30% of the volatile metabolites derived from host α-pinene oxidation [1]. When combined with host monoterpenes, this compound synergistically enhances beetle recruitment to stressed trees. Traps baited with α-pinene and (S)-cis-Verbenol captured 73% more Ips typographus adults compared to α-pinene alone, demonstrating its role in mass attack coordination [1]. The aggregation response exhibits dose dependency, with optimal attraction occurring at 0.5–2.0 μg/hr release rates [6].
Metabolic studies reveal stark sexual dimorphism in (S)-cis-Verbenol production and perception. Topical application of (-)-α-pinene to male Ips typographus induced 3-fold higher (S)-cis-Verbenol biosynthesis compared to females, with hindgut concentrations reaching 12.7 ± 2.1 ng/mg body weight versus 4.2 ± 1.3 ng/mg in females [1]. This sexual disparity correlates with differential expression of cytochrome P450 enzymes (CYP6DE1 homologs) responsible for α-pinene hydroxylation [4].
Behavioral assays demonstrate that male mountain pine beetles exhibit 80% higher antennal sensitivity to (S)-cis-Verbenol compared to females, as measured by electroantennography [2]. Despite this physiological difference, field data show that (S)-cis-Verbenol baits attract both sexes equally when combined with host volatiles—a paradox resolved by the compound’s dual role as an aggregation signal and precursor for sex-specific pheromones [1] [6]. Females preferentially convert (S)-cis-Verbenol into verbenone, a multifunctional terpene regulating population density and dispersal timing [1].
The biosynthetic origin of (S)-cis-Verbenol directly links bark beetle chemical ecology to conifer defense systems. Constitutive and induced host α-pinene serves as the primary substrate for beetle-derived (S)-cis-Verbenol, creating an evolutionary arms race between tree resin composition and insect detoxification pathways. Pinus contorta populations with 35–40% (-)-α-pinene content in their oleoresin show 50% lower beetle infestation rates compared to trees dominated by (+)-α-pinene isomers [4].
Molecular analyses of Dendroctonus ponderosae CYP6DE1 reveal 94% amino acid sequence conservation across populations exploiting different pine hosts, suggesting strong selective pressure to maintain α-pinene hydroxylation efficiency [4]. This enzymatic adaptation allows beetles to simultaneously detoxify host defenses and generate aggregation signals. However, excessive (S)-cis-Verbenol production (>20 ng/mg body weight) becomes neurotoxic, creating an evolutionary balance between chemical defense exploitation and self-intoxication risks [1].
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